![molecular formula C19H17N5O B5578475 N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)

N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives involves strategic chemical reactions, including ring closure, the Suzuki reaction, hydrolysis, and amidation. These processes result in compounds with significant biological activities, as evidenced by the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, showcasing the methodological diversity and the compound's role as a scaffold in drug discovery (Li et al., 2020).

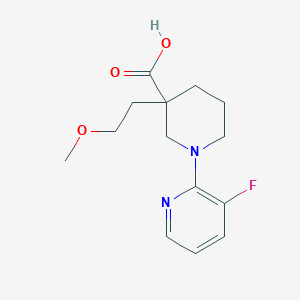

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including the target compound, can be elucidated using techniques such as FT-IR, NMR spectroscopy, MS, and X-ray diffraction. These analyses provide insights into the compound's configuration, electronic structure, and conformational preferences, as demonstrated by studies on similar compounds (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives engage in a variety of chemical reactions, contributing to their diverse chemical properties. This includes participating in cascade reactions that allow for efficient synthesis of N-fused heterocyclic compounds through sequences involving Knoevenagel condensation, Michael reaction, and cyclization steps (Hosseini & Bayat, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimycobacterial Activity

A novel series of imidazo[1,2-a]pyridine-3-carboxamide derivatives were designed and synthesized, exhibiting significant antimycobacterial activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis (MTB) strains. The study highlighted compounds with potent scaffolds demonstrating considerable activity and acceptable safety indices against MTB H37Rv, indicating a promising direction for further structure-activity relationship (SAR) studies and potential antitubercular agent development (Kai Lv et al., 2017).

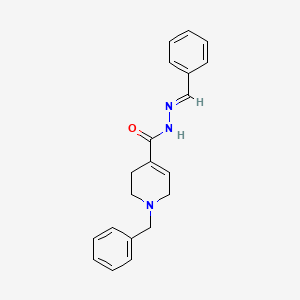

Functionalization Reactions

Research on the functionalization reactions of related chemical structures, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its chloride with 2,3-Diaminopyridine, has provided insight into the synthesis of complex heterocyclic compounds. The studies have explored the mechanisms and yields of these reactions, contributing to the understanding of chemical synthesis techniques and the potential for creating novel compounds with specific properties (İ. Yıldırım et al., 2005).

Antitubercular Agents

Another research focus has been on the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties. These compounds have been evaluated as new anti-TB agents, with many showing excellent in vitro activity against both drug-sensitive MTB strain H37Rv and multidrug-resistant (MDR) MTB clinical isolates. This research underscores the potential of imidazo[1,2-a]pyridine derivatives as promising leads for developing new antituberculosis drugs (Linhu Li et al., 2020).

Cellular Permeability Studies

The investigation into the relative cellular permeability of DNA-binding pyrrole-imidazole (Py-Im) polyamides provided insights into how different linkers affect cellular uptake. This research is crucial for understanding how molecular modifications can influence the bioavailability and effectiveness of potential therapeutic agents (Bo Liu & T. Kodadek, 2009).

Wirkmechanismus

Zukünftige Richtungen

The use of this compound in the synthesis of palladium(II) complexes and their application in Heck coupling reactions represents an important area of research in organometallic chemistry . Future research could explore the use of this compound in other types of reactions or its potential applications in other fields.

Eigenschaften

IUPAC Name |

N-[1-(2-pyrazol-1-ylphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-14(16-5-2-3-6-17(16)24-11-4-9-21-24)22-19(25)15-7-8-18-20-10-12-23(18)13-15/h2-14H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQZYYLUSLLEPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1N2C=CC=N2)NC(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)

![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)

![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)

![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)

![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)

![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)